molecular formula C18H18N2O3S B2822005 N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide CAS No. 868370-90-5

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide

Cat. No.: B2822005
CAS No.: 868370-90-5
M. Wt: 342.41
InChI Key: OXGDCNOHKDIVOO-HNENSFHCSA-N
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Description

The compound N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide features a benzothiazole core fused with a dihydrothiazole ring, substituted with methoxy, methyl, and phenoxyacetamide groups. This analysis draws on structurally related compounds to highlight key differences in synthesis, spectroscopy, and crystallography .

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-9-10-14(22-3)16-17(12)24-18(20(16)2)19-15(21)11-23-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGDCNOHKDIVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)COC3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves the condensation of 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-amine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile at ambient or elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted benzo[d]thiazole derivatives

Scientific Research Applications

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This interaction can result in the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s benzothiazole core distinguishes it from triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] in ), which exhibit tautomerism between thiol and thione forms. Unlike these triazoles, the rigid benzothiazole system in the target compound likely reduces tautomeric flexibility. Additionally, the phenoxyacetamide substituent in the target compound contrasts with halogenated aryl groups (e.g., 4-bromophenyl in 9c from ), which may alter solubility and bioactivity .

Table 1: Substituent Comparison

Compound Core Structure Key Substituents Biological/Physicochemical Impact Reference
Target Compound Benzothiazol-2-ylidene 4-methoxy, 3,7-dimethyl, phenoxyacetamide Enhanced lipophilicity, potential H-bonding N/A
Triazole-thiones [7–9] 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl Tautomerism affects reactivity
(Z)-N-[3-(2-Methoxyphenyl)... Dihydrothiazol-2-ylidene 2-methoxyphenyl, 4-methylbenzamide Conformational rigidity via C–H···O bonds
Spectroscopic Profiles

The IR spectra of triazole-thiones [7–9] () lack C=O stretches (~1663–1682 cm⁻¹) but show C=S vibrations (~1247–1255 cm⁻¹), confirming their thione tautomeric form. In contrast, the target compound’s phenoxyacetamide group would exhibit strong C=O absorption (~1680–1700 cm⁻¹), akin to N-(2-substituted-4-oxothiazolidin-3-yl)acetamides (). NMR data for similar compounds, such as 9c (), reveal aromatic proton shifts at δ 7.2–8.1 ppm, while the target’s methyl and methoxy groups would likely resonate at δ 2.1–3.5 ppm .

Table 2: Key Spectral Features

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
Triazole-thiones [7–9] C=S: 1247–1255; NH: 3278–3414 Aromatic H: 7.3–8.2; CF: 6.8–7.1 C=S: ~170; aryl C: 120–140
Target Compound (Inferred) C=O: ~1680–1700; NH: ~3200 CH₃: 2.1–2.5; OCH₃: 3.3–3.5 C=O: ~165; OCH₃: ~55 N/A
9c () C=O: 1682; NH: 3280 Thiazole H: 7.8; Br-C6H4: 7.6 C=O: 165; Br-C: 122
Crystallographic and Conformational Features

The crystal structure of (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () reveals planar benzamide moieties and C–H···O hydrogen bonds stabilizing the Z-configuration. The target compound’s methoxy group may similarly participate in intermolecular interactions, while its bulkier phenoxyacetamide substituent could induce steric hindrance, altering packing efficiency. Programs like SHELX () and ORTEP-3 () are critical for validating such structures .

Table 4: Crystallographic Parameters

Compound Space Group Key Interactions Torsion Angles (°) Reference
(Z)-N-[3-(2-Methoxyphenyl)... P 1 C–H···O (2.89 Å) C2–N1–C1–S1: −170.98
Target Compound (Inferred) N/A OCH₃···H–N (potential) N/A N/A

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide, and how do reaction conditions influence yield?

Answer: The synthesis of benzothiazole-derived acetamides typically involves multi-step protocols. For example:

  • Intermediate formation : Reacting substituted benzothiazoles with phenoxyacetyl chloride in dichloromethane under base catalysis (e.g., triethylamine) at 0–25°C yields the acetamide core .
  • Cyclization : The Z-configuration of the imine bond is stabilized by refluxing in toluene/water mixtures (8:2 v/v) with NaN₃, monitored via TLC (hexane:ethyl acetate, 9:1) .
  • Purification : Crude products are crystallized in ethanol or purified via column chromatography. Yield optimization (70–85%) depends on solvent polarity and reaction time .

Q. Q2. What analytical techniques are recommended to confirm the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions, particularly the Z-configuration of the benzothiazol-2-ylidene group. Methoxy (δ\delta 3.8–4.0 ppm) and aromatic protons (δ\delta 6.5–8.0 ppm) are diagnostic .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 413.12) .

Advanced Research Questions

Q. Q3. How does the Z-configuration of the benzothiazol-2-ylidene group affect biological activity compared to E-isomers?

Answer: The Z-configuration stabilizes planar conformations, enhancing π-π stacking with biological targets. For example:

  • Binding affinity : Z-isomers of analogous benzothiazoles show 3–5× higher inhibition of kinase enzymes due to improved hydrophobic interactions .
  • Metabolic stability : The Z-configuration reduces oxidative metabolism in microsomal assays (t₁/₂ > 6 hours vs. 2 hours for E-isomers) .
  • Experimental validation : Use NOESY NMR to confirm spatial proximity between the methoxy group and thiazole ring .

Q. Q4. What strategies resolve contradictions in reported spectral data for this compound?

Answer: Discrepancies in NMR or IR data often arise from solvent effects or impurities. Mitigation steps include:

  • Solvent standardization : Record spectra in deuterated DMSO or CDCl₃ to minimize solvent shifts .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC entries) provides unambiguous confirmation of bond angles and stereochemistry .
  • Dynamic NMR : For tautomeric equilibria, variable-temperature NMR (e.g., –40°C to 80°C) identifies dynamic processes .

Q. Q5. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Answer: Key structural modifications and their effects:

Modification Impact on Activity Reference
Methoxy → Ethoxy Increased lipophilicity (logP +0.5), improved BBB penetration
Phenoxy → Fluorophenyl Enhanced antimicrobial activity (MIC 2 µg/mL vs. 8 µg/mL)
Methyl → Propynyl Higher metabolic stability (CYP3A4 t₁/₂ +40%)

Q. Q6. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., COX-2, IC₅₀ ≈ 1.2 µM). The methoxy group forms H-bonds with Arg120 .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting key residues (e.g., Phe513 in kinase targets) .
  • QSAR models : CoMFA/CoMSIA correlate logD values with antibacterial activity (R² > 0.85) .

Methodological Challenges

Q. Q7. How can researchers address low yields in the final cyclization step of synthesis?

Answer:

  • Catalyst screening : Pd/C (5% wt) or CuI improves cyclization efficiency by 30% in DMF at 80°C .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes, minimizing side-product formation .
  • Workup optimization : Use ethyl acetate (3×20 mL) for extraction to recover polar intermediates .

Q. Q8. What in vitro assays are suitable for evaluating the compound’s hypoglycemic or anticancer potential?

Answer:

  • Glucose uptake : 2-NBDG assay in 3T3-L1 adipocytes (EC₅₀ < 10 µM) .
  • Antiproliferative activity : MTT assay against MCF-7 (IC₅₀ ≈ 8 µM) with ROS generation measured via DCFH-DA .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation .

Data Interpretation and Validation

Q. Q9. How should researchers validate conflicting cytotoxicity data across cell lines?

Answer:

  • Dose-response curves : Test 5–100 µM range in triplicate to identify LC₅₀ variability (e.g., HepG2 vs. HEK293).
  • Mechanistic studies : Western blotting for p53, Bcl-2, and Bax clarifies cell-type-specific apoptosis pathways .
  • Synergy assays : Checkerboard assays with doxorubicin quantify combination indices (CI < 1 indicates synergy) .

Q. Q10. What are best practices for scaling up synthesis without compromising purity?

Answer:

  • Continuous flow reactors : Improve mixing and heat transfer for batches >10 g .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .
  • Crystallization control : Seed crystals and gradient cooling (1°C/min) ensure uniform crystal size .

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